molecular formula C11H11NO B2594199 7-Methoxy-8-methylquinoline CAS No. 1622100-48-4

7-Methoxy-8-methylquinoline

Cat. No.: B2594199
CAS No.: 1622100-48-4
M. Wt: 173.215
InChI Key: BYEKYVZGNLQHNB-UHFFFAOYSA-N
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Description

7-Methoxy-8-methylquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.215. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-10(13-2)6-5-9-4-3-7-12-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKYVZGNLQHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: 7-Methoxy-8-methylquinoline vs. 8-Hydroxyquinoline Derivatives: A Comparative Analysis of Structure, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents. Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives have been extensively studied, primarily for their potent metal-chelating properties that drive a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] This guide introduces a structurally related but mechanistically distinct analog, 7-methoxy-8-methylquinoline, to provide a comparative analysis for drug development professionals. By strategically replacing the critical 8-hydroxyl group with a methoxy moiety and shifting the methyl group, the fundamental chelating ability is eliminated, leading to a divergent biological profile. This whitepaper will deconstruct the synthesis, structure-activity relationships (SAR), and therapeutic applications of both scaffolds, offering field-proven insights into the causal relationships between their chemical structures and biological functions. We will explore detailed experimental protocols, present comparative data in a structured format, and provide a forward-looking perspective on how to strategically leverage these quinoline cores in modern drug discovery programs.

The 8-Hydroxyquinoline (8-HQ) Scaffold: A Paradigm of Metal-Mediated Bioactivity

The 8-hydroxyquinoline (also known as oxine) moiety is a privileged structure in drug design. Its defining feature is the arrangement of the C8-hydroxyl group and the ring nitrogen at position 1, which together form a powerful bidentate chelation site for a variety of biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[2][3] This ability to sequester and transport metal ions is not a peripheral property; it is the central axis around which its diverse pharmacological activities revolve. The disruption of metal homeostasis in pathological tissues is a key therapeutic strategy, and 8-HQ derivatives are master tools for this purpose.[1][2]

The Causality of Chelation: Mechanism of Action

The bioactivity of 8-HQ derivatives is intrinsically linked to their ability to form stable complexes with metal ions.[2] This mechanism is twofold:

  • Deprivation of Essential Metals: In microbial and cancer cells, which often have a higher demand for metal cofactors for enzymes involved in replication and metabolism, 8-HQ can induce cell death by sequestering these essential ions.[4]

  • Formation of Cytotoxic Complexes: The 8-HQ-metal complexes themselves can be the active cytotoxic species. These complexes can catalyze the production of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and apoptosis.[5]

This dual-action capability makes the 8-HQ scaffold a versatile starting point for developing drugs against a range of diseases.

Synthesis Strategy: The Skraup-Doebner-von Miller Reaction

A classic and robust method for constructing the quinoline core is the Skraup synthesis. The choice of this method is based on its use of readily available starting materials and its tolerance for a range of substituents.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline

  • Principle: This protocol involves the reaction of o-aminophenol with glycerol in the presence of an oxidizing agent (nitrobenzene) and a dehydrating agent (sulfuric acid). The sulfuric acid protonates the glycerol, facilitating dehydration to acrolein, which then undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form the quinoline ring.

  • Step-by-Step Methodology:

    • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (H₂SO₄, 30 mL) to o-aminophenol (10 g, 0.092 mol).

    • Addition of Reagents: To this mixture, add glycerol (25 g, 0.27 mol) and o-nitrophenol (6.5 g, 0.047 mol) as the oxidizing agent.

    • Heating: Heat the mixture gently in a sand bath. The reaction is exothermic and will become vigorous. Control the heating to maintain a steady reflux for 3-4 hours.

    • Work-up: Allow the mixture to cool. Carefully pour it into a large beaker containing 500 mL of water.

    • Neutralization & Precipitation: Neutralize the excess acid by slowly adding a concentrated sodium hydroxide (NaOH) solution until the solution is alkaline (pH ~8). This will precipitate the crude 8-hydroxyquinoline. The neutralization step must be performed in an ice bath to manage the heat generated.

    • Purification: Filter the crude product, wash it with cold water, and then purify by recrystallization from ethanol or by steam distillation to yield pure 8-hydroxyquinoline.

  • Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values.

Broad-Spectrum Biological Applications

The 8-HQ scaffold has been successfully exploited to develop agents for various therapeutic areas.

Therapeutic AreaMechanism & RationaleRepresentative Derivatives
Anticancer Induction of apoptosis via ROS generation and disruption of metal-dependent enzymes.[6][7]Clioquinol, PBT100
Antimicrobial Sequestration of essential metals required for bacterial/fungal growth.[8][9]Halogenated 8-HQs (e.g., 5,7-dichloro-8-hydroxyquinoline)[7]
Neuroprotection Modulation of metal dyshomeostasis in neurodegenerative diseases like Alzheimer's.[10][11]PBT2, Clioquinol
Anti-HIV Inhibition of HIV-1 integrase, a metal-dependent enzyme.[4]Styrylquinolines (SQLs)

7-Methoxy-8-methylquinoline: A Non-Chelating Bioisostere

To understand the essentiality of the 8-hydroxyl group, we now turn to 7-methoxy-8-methylquinoline. This compound serves as an excellent negative control and a potential scaffold for developing drugs where metal chelation is an undesirable side effect.

Design Rationale: Eliminating the Pharmacophore

The core design principle behind 7-methoxy-8-methylquinoline is the strategic removal of the bidentate chelating motif.

  • Methylation of the Hydroxyl Group: Replacing the C8-OH with a C8-OCH₃ group prevents deprotonation and coordination with a metal ion at that position.

  • Shifting Substituents: The presence of a methyl group at C8 and a methoxy group at C7 further alters the electronic and steric profile of the molecule compared to 8-HQ derivatives.

This "masking" of the chelating pharmacophore is a deliberate design choice to investigate biological activities that are independent of metal ion binding.

Synthesis Strategy: Modified Skraup Reaction

The synthesis of 7-methoxy-8-methylquinoline can be achieved through a multi-step process, often starting with a suitably substituted aniline and employing a cyclization reaction like the Skraup synthesis. A plausible route starts from m-toluidine.[12]

Experimental Protocol: Synthesis of 7-Methylquinoline (Intermediate)

  • Principle: This protocol follows the Skraup reaction, reacting m-toluidine with glycerol to form a mixture of 5- and 7-methylquinoline. The ratio is governed by the directing effects of the methyl group on the aniline ring.[12]

  • Step-by-Step Methodology:

    • Reaction Setup: In a 1 L round-bottom flask, mix m-toluidine (40 g, 0.37 mol), glycerol (90 g, 0.98 mol), and nitrobenzene (30 g, 0.24 mol).

    • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid (100 mL).

    • Heating: Heat the mixture to 140-150°C for 5 hours.

    • Work-up: After cooling, dilute the mixture with water and steam distill to remove the unreacted nitrobenzene.

    • Isolation: Make the residue alkaline with NaOH solution and extract the product with diethyl ether.

    • Purification: Dry the ether extract over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting mixture of 5- and 7-methylquinoline via fractional distillation.

  • Subsequent Steps: The isolated 7-methylquinoline would then undergo further reactions, such as nitration followed by reduction and diazotization, to introduce the methoxy group at the 7-position and the methyl group at the 8-position, although this is a more complex synthetic challenge. A more direct approach might involve starting with 2-methyl-3-methoxyaniline.

Head-to-Head Comparison: A Tale of Two Scaffolds

The seemingly minor structural changes between 8-hydroxyquinoline and 7-methoxy-8-methylquinoline lead to a profound divergence in their physicochemical properties and biological activities.

Structural and Physicochemical Divergence
Property8-Hydroxyquinoline7-Methoxy-8-methylquinolineRationale for Difference
Molar Mass 145.16 g/mol 173.21 g/mol Addition of -CH₃ and -CH₂ groups.
Key Functional Group C8-Hydroxyl (-OH)C7-Methoxy (-OCH₃)Direct substitution.
Hydrogen Bond Donor YesNoThe phenolic proton is acidic and can be donated. The methoxy group is only an acceptor.
Metal Chelation Strong, bidentate chelator.[2]NegligibleThe absence of the C8-hydroxyl group removes the key binding site.
Acidity (pKa) ~9.8 (phenolic proton)Not applicableNo acidic proton.
The Decisive Role of Metal Chelation

The fundamental difference between the two scaffolds can be visualized through their interaction with metal ions.

G cluster_0 8-Hydroxyquinoline (8-HQ) Interaction cluster_1 7-Methoxy-8-methylquinoline Interaction HQ 8-HQ Metal Metal Ion (M²⁺) HQ->Metal Coordinates via N and O⁻ atoms Complex Stable 5-Membered Chelate Ring Metal->Complex Forms MMQ 7-Methoxy-8-methylquinoline Metal2 Metal Ion (M²⁺) MMQ->Metal2 No bidentate coordination possible NoComplex No Chelation Metal2->NoComplex Results in

Caption: Logical diagram comparing the metal interaction of the two quinoline scaffolds.

This diagram illustrates the critical role of the 8-hydroxyl group. Its presence in 8-HQ allows for the formation of a stable five-membered ring with a metal ion, the cornerstone of its bioactivity. In contrast, 7-methoxy-8-methylquinoline lacks this capability, rendering it inert as a chelator.

Divergent Biological Profiles and Therapeutic Implications

The inability of 7-methoxy-8-methylquinoline to chelate metals means its biological profile, if any, must arise from other mechanisms, such as receptor binding or enzyme inhibition through non-covalent interactions. While 8-methoxyquinoline has shown some antibacterial and antifungal activity, it is generally less potent than 8-hydroxyquinoline.[13] The introduction of the 8-methyl group would further alter its profile.

This distinction is critical in drug development:

  • Choose 8-HQ derivatives when: The therapeutic strategy involves modulating metal homeostasis, inducing oxidative stress, or inhibiting metalloenzymes. This is ideal for anti-infectives and certain anticancer agents.

  • Choose 7-methoxy-8-methylquinoline (or similar non-chelating analogs) when: The goal is to target a specific protein or pathway where metal chelation is an unwanted off-target effect that could lead to toxicity. This scaffold provides a stable core that can be functionalized to achieve high target specificity without the complications of altering metal levels in the body.

Future Perspectives and Conclusion

The comparative analysis of 7-methoxy-8-methylquinoline and 8-hydroxyquinoline derivatives provides a clear and compelling lesson in structure-activity relationships. The 8-HQ scaffold will continue to be a fruitful starting point for developing metal-targeted therapies, with future work likely focusing on improving selectivity for specific metal ions or disease tissues.[14]

Conversely, the non-chelating 7-methoxy-8-methylquinoline scaffold represents a largely unexplored chemical space. It challenges researchers to discover new biological activities for the quinoline core that are independent of metal binding. Future research should focus on high-throughput screening of libraries based on this and similar scaffolds against a wide range of biological targets. By understanding the profound impact of a single functional group, drug development professionals can make more informed decisions, designing safer and more effective medicines.

References

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1013-1017. [Link]

  • Farkas, E., Enyedy, É. A., & Csóka, H. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Al-Malki, J., & El-Sharkawy, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4998. [Link]

  • Nowak, M., Grzeszczuk, M., & Węglińska, E. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(15), 5821. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. [Link]

  • Ghag, A., & Bhat, K. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Development Research, 79(8), 349-366. [Link]

  • Farkas, E., Enyedy, É. A., & Csóka, H. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7622-7640. [Link]

  • Arroyo Aguilar, A. A., Bolívar Ávila, S. J., Kaufman, T. S., & Larghi, E. L. (2018). Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F. Organic Letters, 20(16), 4972-4976. [Link]

  • Semantic Scholar. (n.d.). [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Semantic Scholar. [Link]

  • Al-Malki, J., & El-Sharkawy, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Khan, I., & Ahmad, A. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Pharmaceutical Biology, 54(8), 1446-1452. [Link]

  • Fernandes, C., Silva, R., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. [Link]

  • IMR Press. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. [Link]

  • Wiley Online Library. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Albrecht, M., & Hubin, T. J. (2009). Hydroxyquinolines as Iron Chelators. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111377859A - Preparation method of 7-chloro-8-methylquinoline.
  • Semantic Scholar. (n.d.). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Semantic Scholar. [Link]

  • PubMed. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Google Patents. (n.d.). US5021567A - 8-hydroxyquinoline chelating agents.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Wang, X. B., Kong, L. Y., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(12), 3323-3333. [Link]

Sources

Technical Whitepaper: The Role of 7-Methoxy-8-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-8-methylquinoline (and its functionalized derivatives, particularly the 4-hydroxy analogue) represents a privileged scaffold in modern medicinal chemistry, most notably as the defining P2 ligand in the structure of the blockbuster Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Simeprevir (TMC435) .

Beyond its antiviral pedigree, this heterocycle is gaining traction in the design of type-selective GABA-A receptor modulators and potential SARS-CoV-2 Mpro inhibitors. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and pharmacological rationale for deploying this scaffold in drug discovery.[1]

Chemical Profile & Core Properties[2][3][4][5][6]

The scaffold is characterized by a quinoline bicyclic system substituted with an electron-donating methoxy group at position 7 and a steric methyl clamp at position 8.

PropertyData
Chemical Name 7-Methoxy-8-methylquinoline
Key Derivative 4-Hydroxy-7-methoxy-8-methylquinoline (Active Intermediate)
CAS Number 1622100-48-4 (Base) / Related: 1033805-22-9 (Ester precursor)
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Electronic Character Electron-rich C7 (via OMe); Sterically crowded C8.
Primary Application P2 Substituent in Macrocyclic Protease Inhibitors (e.g., Simeprevir).

Medicinal Chemistry: The Simeprevir Case Study

The transition from early linear peptides to macrocyclic inhibitors like Simeprevir relied heavily on the optimization of the P2 moiety. The 7-methoxy-8-methylquinoline ring was selected over simpler heterocycles for specific mechanistic reasons.

Mechanism of Action: The P2 Ligand

In the binding pocket of the HCV NS3/4A protease, the quinoline moiety functions as the P2 substituent . It occupies the S2 subsite , a hydrophobic pocket defined by residues such as Arg155 , Ala156 , and Asp168 .

  • The 7-Methoxy Group: Provides electron density and fills the specific volume of the S2 pocket, potentially engaging in weak electrostatic interactions or water-mediated H-bonds.

  • The 8-Methyl Group: This is the critical "steric lock." It restricts the conformational flexibility of the quinoline ring relative to the macrocyclic core (via the ether linkage at C4). This pre-organization minimizes the entropy penalty upon binding.

Structural Biology Visualization (DOT)

The following diagram illustrates the conceptual binding mode and the SAR logic derived from the Simeprevir optimization campaigns.

Simeprevir_SAR Core 7-Methoxy-8-methylquinoline (Scaffold) P2_Pocket HCV NS3/4A S2 Subsite Core->P2_Pocket Occupies Stacking Pi-Stacking / Hydrophobic (Residues: His57, Arg155) Core->Stacking Facilitates Steric 8-Methyl Group (Conformational Lock) Core->Steric Contains Electronic 7-Methoxy Group (Electronic Optimization) Core->Electronic Contains Steric->P2_Pocket Restricts Entropy Increases Potency Electronic->P2_Pocket Optimizes Contact (Glu166/Pro168)

Caption: SAR logic for the selection of the 7-methoxy-8-methylquinoline scaffold in HCV protease inhibitors.

Process Chemistry: Synthetic Protocols

The synthesis of this core is non-trivial due to the specific substitution pattern (ortho-methoxy/methyl). The industrial route typically employs a Curtius Rearrangement followed by a Gould-Jacobs type cyclization .

Synthesis Workflow (DOT)

Synthesis_Route Start 3-Methoxy-2-methylbenzoic acid Step1 1. DPPA, Et3N (Curtius) 2. t-BuOH Start->Step1 Inter1 N-Boc-3-methoxy-2-methylaniline Step1->Inter1 Step2 Deprotection (TFA/HCl) Inter1->Step2 Inter2 3-Methoxy-2-methylaniline Step2->Inter2 Step3 Condensation (EMME/Gould-Jacobs) Inter2->Step3 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Step3->Cyclization Product 4-Hydroxy-7-methoxy- 8-methylquinoline Cyclization->Product

Caption: Industrial synthetic pathway for the 4-hydroxy-7-methoxy-8-methylquinoline intermediate.

Detailed Experimental Protocol

Note: This protocol is adapted from the optimization of Simeprevir intermediates (Source: J. Med. Chem. / Patents).[2][3][4]

Step 1: Preparation of 3-Methoxy-2-methylaniline (via Curtius)

  • Reagents: 3-Methoxy-2-methylbenzoic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.1 eq), tert-Butanol (solvent/reactant).

  • Procedure:

    • Suspend the benzoic acid in dry toluene/t-BuOH.

    • Add TEA and DPPA. Heat to reflux for 2–4 hours (evolution of N₂ gas indicates isocyanate formation and subsequent trapping).

    • Cool and concentrate.[2][5] Treat the resulting Boc-protected aniline with TFA or HCl in dioxane to liberate the free aniline.

    • Yield Check: Expect >85% yield. Product is an oil or low-melting solid.

Step 2: Formation of the Quinoline Core (Gould-Jacobs)

  • Reagents: 3-Methoxy-2-methylaniline (from Step 1), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Procedure:

    • Mix aniline and EMME. Heat at 110°C for 2 hours to form the anilinomethylene malonate intermediate (exothermic; ethanol byproduct).

    • Cyclization (Critical): Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C. High temperature is required for the intramolecular Friedel-Crafts acylation.

    • Stir for 1–2 hours.

    • Cool to room temperature.[2][6] Dilute with hexane/heptane to precipitate the product.

    • Filter the solid.[5]

  • Result: Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate .

    • Note: For Simeprevir, the ester at C3 is typically hydrolyzed and decarboxylated (saponification + heat) to yield the 4-hydroxy-7-methoxy-8-methylquinoline, or the C2-carboxylate is synthesized via a different condensation if the thiazole linkage is required at C2.

Emerging Applications & Future Perspectives

While the HCV market has matured, this scaffold remains a high-value asset for "drug repurposing" and new target exploration.

  • SARS-CoV-2 Mpro Inhibition:

    • Computational docking studies have identified the 7-methoxy-8-methylquinoline fragment as a viable binder to the S3 pocket of the SARS-CoV-2 main protease (Mpro), forming hydrophobic contacts with Met165 .[7] This suggests potential for fragment-based drug design (FBDD) against coronaviruses.

  • GABA-A Receptor Modulation:

    • Recent patents (e.g., US11427582B2) disclose pyrazoloquinolinones derived from this core.

    • Activity: These derivatives act as positive allosteric modulators (PAMs) selective for the α6-subunit of the GABA-A receptor.

    • Therapeutic Potential: Treatment of neuropsychiatric disorders (schizophrenia, Tourette's) with reduced sedation compared to non-selective benzodiazepines.

References

  • Simeprevir Discovery & SAR

    • Rosenquist, Å., et al. "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 2014, 57(5), 1673–1693. Link

  • Synthetic Route (Patent)

    • Raboisson, P., et al. "Macrocyclic inhibitors of hepatitis C virus." US Patent 8,148,399 B2, 2012. Link

  • GABA-A Receptor Modulators

    • Cook, J. M., et al. "Ligands selective to alpha 6 subunit-containing GABAA receptors and their methods of use." US Patent 11,427,582 B2, 2022. Link

  • SARS-CoV-2 Computational Studies

    • El-Morsy, A. M., et al.[7] "Computational Drug Reproposing to Identify SARS-CoV-2 Mpro Inhibitors." Universal Journal of Pharmaceutical Research, 2021. Link

Sources

Technical Guide: Strategic Functionalization of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functionalization of 8-methylquinoline.

Executive Summary

8-Methylquinoline (8-MQ) represents a privileged scaffold in drug discovery and ligand design.[1][2] Its unique architecture offers two distinct reactivity vectors: the C(sp³)-H bonds of the methyl group (activated by the proximal nitrogen directing group) and the C(sp²)-H bonds of the quinoline core (susceptible to both electrophilic and radical functionalization).

This guide moves beyond basic reactivity to provide a strategic roadmap for site-selective editing. We focus on three high-value transformations:

  • C(sp³)-H Activation: Metal-catalyzed functionalization of the methyl "handle."[1]

  • Remote Editing: Regioselective C5-halogenation using metal-free radical pathways.

  • Oxidative Gateway: Conversion of the methyl group to an aldehyde for divergent synthesis.[1]

Part 1: The Methyl Handle – C(sp³)-H Functionalization

The C8-methyl group is geometrically positioned to benefit from chelation-assisted C-H activation . The quinoline nitrogen acts as an intrinsic directing group (DG), enabling the formation of stable 5-membered metallacycles with transition metals (Pd, Co, Rh).

Comparative Catalytic Strategies

The choice of metal dictates the reaction outcome and mechanism.

Metal SystemPrimary MechanismKey TransformationsAdvantages
Pd(II) electrophilic C-H activation / Pd(II/IV)Arylation, Alkylation, AcetoxylationHigh functional group tolerance; well-established.[1]
Co(III) (Cp*)Concerted Metalation-Deprotonation (CMD)Amidation, AlkenylationEarth-abundant; often oxidant-free; milder conditions.[1][3]
Rh(III) CMD / InsertionAmidation, Carbenoid insertionHigh reactivity; excellent for annulation reactions.[1]
Ir(III) Hydrogen AutotransferC-Alkylation with AlcoholsGreen chemistry (water byproduct); uses alcohols as electrophiles.[1]
Mechanism of Action: Co(III)-Catalyzed Activation

Cobalt catalysis has emerged as a superior alternative to precious metals for 8-MQ functionalization.[1] The reaction typically proceeds via a high-valent Cp*Co(III) species.[1]

Co_Catalysis Substrate 8-Methylquinoline Cycle1 Coordination Substrate->Cycle1 ActiveCat Cp*Co(III) Species ActiveCat->Cycle1 Cycle2 CMD Step (C-H Activation) Cycle1->Cycle2 Ligand Exchange Metallacycle 5-Membered Cobaltacycle Cycle2->Metallacycle -AcOH Coupling Coupling Partner (Alkyne/Amide) Metallacycle->Coupling Insertion Product Functionalized 8-MQ Coupling->Product Reductive Elimination + Protonolysis Product->ActiveCat Catalyst Regen

Figure 1: Simplified catalytic cycle for CpCo(III)-catalyzed C(sp³)-H functionalization. The critical step is the base-assisted CMD (Concerted Metalation-Deprotonation) forming the cobaltacycle.*

Part 2: Experimental Protocols

These protocols are synthesized from high-reliability literature sources. Safety Note: All reactions involving sealed tubes or transition metals should be conducted in a fume hood with appropriate PPE.[1]

Protocol A: Cobalt-Catalyzed C(sp³)-H Amidation

Objective: Direct installation of an amide/sulfonamide group on the methyl position.[1] Source Validation: Based on Cp*Co(III) methodologies (e.g., ACS Catalysis 2016, ResearchGate reviews).

Reagents:

  • Substrate: 8-Methylquinoline (0.2 mmol)

  • Reagent: 1,4,2-Dioxazol-5-one (Amidation source) or N-hydroxyphthalimide

  • Catalyst: [CpCo(CO)I₂] (5 mol%) or

  • Additive: AgSbF₆ (10 mol%) - Scavenger/Activator[1]

  • Solvent: 1,2-Dichloroethane (DCE) or TFE (2.0 mL)

  • Conditions: 100 °C, Sealed tube, 12–24 h.

Step-by-Step Workflow:

  • Charge: In a glovebox or under N₂, add 8-methylquinoline, the amidation reagent, Co-catalyst, and AgSbF₆ to a dried pressure tube.

  • Solvate: Add anhydrous DCE. Cap the tube tightly.

  • Incubate: Heat the reaction block to 100 °C. Stir vigorously. The solution often turns dark brown/red indicating active catalyst formation.[1]

  • Quench: Cool to room temperature (RT). Filter through a Celite pad to remove metal salts.[1] Wash with DCM.[1]

  • Purify: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The exclusion of moisture is vital for the cationic Co(III) species generation. Use activated molecular sieves if the solvent is not freshly distilled.[1]

Protocol B: Metal-Free Remote C5-Halogenation

Objective: Site-selective bromination/chlorination at the C5 position of the quinoline ring, leaving the C8-methyl intact. Mechanism: Radical substitution directed by electronic bias (C5 is the most electron-rich position on the carbocycle accessible to radicals). Source Validation: Chem. Sci. 2018 (TCCA/TBCA method).[1]

Reagents:

  • Substrate: 8-Methylquinoline (0.5 mmol)

  • Reagent: Trichloroisocyanuric acid (TCCA) or Tribromoisocyanuric acid (TBCA) (0.36 equiv - Note: 1 mol TCCA provides 3 mol Cl)

  • Solvent: Acetonitrile (MeCN) or DCM

  • Conditions: RT, Open air, 1–4 h.[1]

Step-by-Step Workflow:

  • Dissolve: Dissolve 8-methylquinoline in MeCN (0.1 M concentration).

  • Add: Add TCCA/TBCA portion-wise at RT. The reaction is generally exothermic; monitor temperature.[1]

  • Monitor: Check TLC for the disappearance of starting material. C5-halo products are typically more non-polar.[1]

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with NaHSO₃ (sat.[1] aq.) to remove residual halogens.[1]

  • Isolate: Dry over Na₂SO₄ and concentrate. Recrystallization is often sufficient for purification.[1]

Part 3: Divergent Synthesis & Applications

Once functionalized, the 8-methylquinoline scaffold serves as a precursor for complex heterocycles.[1][2][4][5]

The Aldehyde Gateway (SeO₂ Oxidation)

Converting the 8-methyl group to an aldehyde (8-quinolinecarboxaldehyde) opens the door to Schiff bases (ligands) and reductive amination.

Reaction: 8-Methylquinoline + SeO₂ (1.2 equiv) → 1,4-Dioxane (Reflux) → 8-Quinolinecarboxaldehyde

  • Tip: SeO₂ reactions can produce organoselenium byproducts.[1] Rigorous filtration (hot) and washing with thiosulfate are required.[1]

Strategic Reactivity Map

Reactivity_Map Core 8-METHYLQUINOLINE C8_Alk C8-Methyl Alkylation (Pd/Ir Catalysis) Core->C8_Alk N-Directed C(sp3)-H C8_Ox C8-Formylation (SeO2 Oxidation) Core->C8_Ox Benzylic Ox C5_Halo C5-Halogenation (Radical/TCCA) Core->C5_Halo Electronic Control C2_Alk C2-Alkylation (Minisci/Radical) Core->C2_Alk Nucleophilic Radical Drug Bioactive Scaffolds (Antimalarial/Anticancer) C8_Alk->Drug Ligand CNN / NNN Ligands (Pincer Complexes) C8_Ox->Ligand

Figure 2: Divergent synthesis pathways from the parent scaffold.[1] Blue nodes indicate methyl-group modifications; Green/Yellow nodes indicate ring modifications.[1]

References

  • Transition Metal‐Catalyzed C−H Activation/Functionalization of 8‐Methylquinolines. Semantics Scholar.

  • Cp*Co(III) Catalyzed C(sp3)-H bond Amidation of 8-Methylquinoline. ResearchGate.

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC).

  • Palladium-catalyzed directed site-selective C(sp3)–H alkylation of 8-methylquinolines. RSC Advances.

  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI Catalysts.

Sources

Methodological & Application

Application Note: Purification of 7-Methoxy-8-methylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The purification of 7-Methoxy-8-methylquinoline presents a classic challenge in heterocyclic chemistry: isolating a moderately basic, lipophilic nitrogenous heterocycle from potentially polar precursors (such as 7-hydroxy-8-methylquinoline) or non-polar side products.

While standard silica gel chromatography is effective, the basic nitrogen atom in the quinoline ring (pKa ~5.0–5.5) often interacts with acidic silanol groups (


) on the stationary phase. This Lewis acid-base interaction causes peak tailing , poor resolution, and reduced recovery.

This protocol departs from standard templates by incorporating "Base-Deactivation" strategies. We recommend a gradient elution system using Hexanes/Ethyl Acetate, potentially modified with Triethylamine (TEA) to block silanol sites, ensuring a sharp elution profile and high purity (>98%) suitable for pharmaceutical intermediate use (e.g., in the synthesis of HCV inhibitors like Simeprevir).

Physicochemical Profile & Separation Logic[1]

Before initiating purification, understand the molecule's behavior in the stationary phase.

PropertyData / EstimateImplication for Chromatography
Structure 7-Methoxy-8-methylquinolineBasic N-heterocycle; Lipophilic ether.
Molecular Weight 173.21 g/mol Low MW; elutes relatively quickly.
Polarity Moderate (

)
Soluble in DCM, EtOAc, moderate in Hexanes.
Basicity (pKa) ~5.2 (Est.)Risk: Tailing on acidic Silica Gel.
UV Absorption

~240, 300 nm
Strongly UV active (detect at 254 nm).
Key Impurity 7-Hydroxy-8-methylquinolineHighly polar (H-bond donor); elutes much later.

Method Development: TLC Scouting

Objective: Determine the optimal solvent system (


) between the product and nearest impurity.

Protocol:

  • Prepare Solvent Systems:

    • System A: 100% Hexanes (Non-polar baseline).

    • System B: 20% Ethyl Acetate (EtOAc) in Hexanes.

    • System C: 50% EtOAc in Hexanes.

  • Spotting: Dissolve crude mixture in DCM. Spot on Silica Gel

    
     plates.
    
  • Visualization: UV light (254 nm). The product will fluoresce/absorb strongly.

  • Analysis:

    • Target

      
      :  0.30 – 0.40.
      
    • Observation: If the spot streaks (comet-like tail), the silica is too acidic.

    • Correction: Add 1% Triethylamine (TEA) to the TLC solvent. If the spot tightens into a circle, TEA must be added to the column mobile phase.

Expert Recommendation: Literature suggests 20% EtOAc in Hexanes (or Pentane) often yields an


, making a gradient of 0% 

30% EtOAc
ideal for separation.

Detailed Purification Protocol

Phase 1: Column Preparation (Slurry Packing)

Avoid dry packing for basic heterocycles to prevent channeling and heat generation upon solvent addition.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Size: Use a 20:1 ratio of Silica to Crude Mass (e.g., 20g silica for 1g crude).

  • Slurry Solvent: 100% Hexanes (with 1% TEA if tailing was observed in TLC).

  • Packing:

    • Suspend silica in Hexanes to form a flowable slurry.[1]

    • Pour into the column while tapping the sides to release air bubbles.

    • Flush with 2 column volumes (CV) of solvent to settle the bed.

    • Critical: Ensure the solvent level never drops below the top of the silica bed.

Phase 2: Sample Loading (Dry Loading Strategy)

Liquid loading is discouraged if the crude is viscous or has poor solubility in Hexanes.

  • Dissolve the crude 7-Methoxy-8-methylquinoline in a minimum amount of Dichloromethane (DCM).

  • Add Celite 545 (approx. 2x weight of crude) or Silica Gel to the solution.[2]

  • Evaporate the solvent under vacuum (Rotavap) until a free-flowing powder remains.

  • Carefully pour this powder onto the top of the packed column bed.

  • Add a 1 cm layer of sand on top to protect the bed during solvent addition.

Phase 3: Elution Gradient

Flow Rate: 15–20 mL/min (for a 25mm diameter column).

StepSolvent Composition (Hexane : EtOAc)Volume (CV = Column Volume)Purpose
1 100 : 02 CVFlush non-polar impurities (grease, toluene).
2 95 : 53 CVBegin mobilizing the quinoline.
3 90 : 105 CVElution of minor non-polar side products.
4 80 : 20 Until Elution Target Product Elution (Expect at ~5-8 CV).
5 50 : 503 CVFlush polar impurities (e.g., unreacted phenols).

Note: If using TEA, maintain 1% v/v concentration throughout the gradient.

Phase 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (approx. 10-15 mL each).

  • Monitor by TLC (20% EtOAc/Hexanes).

  • Pool fractions containing the single spot at

    
    .
    
  • Evaporation: Concentrate under reduced pressure.[3] Caution: Quinolines can have distinct odors; use a well-ventilated fume hood.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture (7-Methoxy-8-methylquinoline) TLC TLC Scouting (Hex/EtOAc 8:2) Start->TLC Decision Does Spot Tail? TLC->Decision StdCol Standard Column (Hex/EtOAc Gradient) Decision->StdCol No (Round Spot) ModCol Base-Deactivated Column (Add 1% TEA to Mobile Phase) Decision->ModCol Yes (Streaking) Loading Dry Loading (Celite/Silica + DCM) StdCol->Loading ModCol->Loading Elution Gradient Elution 0% -> 20% EtOAc Loading->Elution Analysis Fraction Analysis (UV 254nm) Pool Pure Fractions Elution->Analysis Final Pure 7-Methoxy-8-methylquinoline (Solid/Oil) Analysis->Final

Caption: Decision matrix for purification. The inclusion of Triethylamine (TEA) is the critical control point for basic quinoline derivatives.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Tailing / Streaking Acidic silanols protonating the quinoline nitrogen.Add 0.5–1.0% Triethylamine (TEA) to the mobile phase. Alternatively, flush the column with 1% TEA in Hexane before loading.
Co-elution with Phenol Starting material (7-hydroxy) carrying over.The phenol is much more polar. Ensure the gradient starts at 0% EtOAc. If co-elution persists, wash the crude organic layer with 1M NaOH prior to chromatography to remove the phenolic impurity.
Product Crystallizes on Column Solubility limit exceeded in Hexanes.Use Dry Loading (as described). Do not try to dissolve in pure Hexanes if solubility is poor.
Low Recovery Irreversible adsorption to silica.Switch to Neutral Alumina stationary phase or use a more polar "flush" (10% MeOH in DCM) at the end to recover stuck material.

References

  • Preparation of 7-Methoxy-8-methylquinoline (Compound 36)

    • Source: US Patent 8,148,399 B2 (Macrocyclic inhibitors of hep
    • Context: Describes the synthesis and purification of the title compound as an intermedi
    • URL:

  • General Quinoline Purification (Silyl Ether Analogs)

    • Source: Supporting Information for Ortho-Selective Dearom
    • Context: Describes purification of 7-((trimethylsilyl)methoxy)quinoline using 20% EtOAc in Pentane.
    • URL:

  • Simeprevir Intermediate Synthesis

    • Source: New Drug Approvals (Olysio/Simeprevir).
    • Context: Details the flash chromatography gradient (EtOAc 0-25% in DCM)
    • URL:

Sources

Synthesis of 7-Methoxy-8-methylquinoline Intermediates: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The specific substitution pattern of 7-methoxy-8-methylquinoline makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide details a reliable and efficient synthetic route, commencing from readily available starting materials, and provides the necessary technical insights for its successful implementation in a research and development setting.

The presented synthesis is a multi-step process involving the initial preparation of a key aniline intermediate followed by a classical quinoline ring-forming reaction. Each step has been optimized to ensure high yields and purity, and the rationale behind the choice of reagents and reaction conditions is thoroughly discussed.

Synthetic Strategy Overview

The overall synthetic approach for 7-methoxy-8-methylquinoline is a three-step process, as illustrated below. The strategy hinges on the initial construction of the appropriately substituted aniline precursor, 3-methoxy-2-methylaniline, which then undergoes a Skraup reaction to form the desired quinoline ring system.

Synthetic_Pathway A 2-Methyl-3-nitrophenol B 2-Methyl-3-nitroanisole A->B Methylation C 3-Methoxy-2-methylaniline B->C Reduction D 7-Methoxy-8-methylquinoline C->D Skraup Reaction

Caption: Overall synthetic pathway for 7-methoxy-8-methylquinoline.

Part 1: Preparation of the Key Intermediate: 3-Methoxy-2-methylaniline

The successful synthesis of the target quinoline is critically dependent on the purity of the starting aniline. This section details the two-step preparation of 3-methoxy-2-methylaniline from 2-methyl-3-nitrophenol.

Step 1.1: Methylation of 2-Methyl-3-nitrophenol to 2-Methyl-3-nitroanisole

The initial step involves the methylation of the phenolic hydroxyl group of 2-methyl-3-nitrophenol. This is a standard Williamson ether synthesis, which proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by an SN2 reaction with a methylating agent.

Causality of Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.

  • Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent in SN2 reactions.

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation but not the anion, thus increasing the nucleophilicity of the phenoxide.

  • Temperature: The reaction is initially performed at a low temperature to control the exothermic reaction of the sodium hydride with the phenol and then heated to ensure the completion of the methylation.

Experimental Protocol: Synthesis of 2-Methyl-3-nitroanisole

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-Methyl-3-nitrophenol153.1415.3100
Sodium Hydride (60% in oil)24.004.4110
Methyl Iodide141.9428.4200
Dimethylformamide (DMF)-150 mL-
Ethyl Acetate-300 mL-
Water-100 mL-
Sodium Sulfate (anhydrous)---

Procedure:

  • To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (28.4 g, 200 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford 2-methyl-3-nitroanisole as a yellow solid.

Step 1.2: Reduction of 2-Methyl-3-nitroanisole to 3-Methoxy-2-methylaniline

The second step is the reduction of the nitro group of 2-methyl-3-nitroanisole to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

  • Hydrogen Source: Hydrogen gas is the reducing agent.

  • Solvent: Methanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

Experimental Protocol: Synthesis of 3-Methoxy-2-methylaniline

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)
2-Methyl-3-nitroanisole167.161.6710
10% Palladium on Carbon (Pd/C)-50 mg-
Methanol-50 mL-

Procedure:

  • To a solution of 2-methyl-3-nitroanisole (1.67 g, 10 mmol) in methanol (50 mL), add 10% Pd/C (50 mg).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) for 1 hour at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-methoxy-2-methylaniline as a solid. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 7-Methoxy-8-methylquinoline via Skraup Reaction

The final step in the synthesis is the construction of the quinoline ring system using the Skraup reaction. This classic reaction involves the reaction of an aniline with glycerol in the presence of a strong acid and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a series of reactions to form the quinoline.

Causality of Experimental Choices:

  • Reactants: 3-Methoxy-2-methylaniline and glycerol are the key building blocks for the quinoline ring.

  • Acid Catalyst: Concentrated sulfuric acid serves to dehydrate the glycerol to acrolein and to catalyze the cyclization steps.

  • Oxidizing Agent: The nitro compound corresponding to the starting aniline (in this case, 2-methyl-3-nitroanisole could be used, or another suitable oxidizing agent like arsenic pentoxide or nitrobenzene) is required to oxidize the initially formed dihydroquinoline to the aromatic quinoline.

  • Moderator: Ferrous sulfate is often added to control the exothermic and sometimes violent nature of the Skraup reaction.[1]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Heat Aniline 3-Methoxy-2-methylaniline Michael_Adduct β-Anilinopropionaldehyde intermediate Aniline->Michael_Adduct + Acrolein Acrolein_add Acrolein Michael_Adduct_cyc β-Anilinopropionaldehyde intermediate Dihydroquinoline 1,2-Dihydroquinoline intermediate Michael_Adduct_cyc->Dihydroquinoline H+, -H2O Dihydroquinoline_ox 1,2-Dihydroquinoline intermediate Quinoline 7-Methoxy-8-methylquinoline Dihydroquinoline_ox->Quinoline [O]

Caption: General mechanism of the Skraup reaction.

Experimental Protocol: Synthesis of 7-Methoxy-8-methylquinoline

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)
3-Methoxy-2-methylaniline137.1813.7100
Glycerol92.0927.6300
Concentrated Sulfuric Acid98.0830 mL-
Arsenic Pentoxide229.8415 g65
Ferrous Sulfate Heptahydrate278.012 g7.2

Procedure:

  • Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid (30 mL) to glycerol (27.6 g, 300 mmol).

  • Heat the mixture gently to 120 °C.

  • In a separate beaker, dissolve 3-methoxy-2-methylaniline (13.7 g, 100 mmol) in a small amount of glycerol.

  • Add the ferrous sulfate heptahydrate (2 g) to the sulfuric acid-glycerol mixture.

  • Slowly and carefully add the solution of 3-methoxy-2-methylaniline in glycerol to the hot acid mixture via the dropping funnel.

  • After the addition is complete, add the arsenic pentoxide (15 g) portion-wise.

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours.[2] The reaction mixture will darken significantly.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Isolate the crude product by steam distillation.[3]

  • Extract the distillate with dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 7-methoxy-8-methylquinoline.

Part 3: Characterization of 7-Methoxy-8-methylquinoline

The identity and purity of the synthesized 7-methoxy-8-methylquinoline should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • Appearance: Pale yellow solid or oil.

  • Melting Point: While a specific literature value for the melting point of 7-methoxy-8-methylquinoline was not found, related compounds such as 8-methylquinoline have a boiling point of 246-248 °C.[4] The melting point of the final product should be determined and reported.

  • 1H NMR (CDCl3): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the methyl group protons (a singlet around 2.5-2.7 ppm).

  • 13C NMR (CDCl3): The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-methoxy-8-methylquinoline (C11H11NO, MW: 173.21 g/mol ).

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of 7-methoxy-8-methylquinoline, a valuable intermediate in drug discovery. By following the detailed procedures and understanding the underlying chemical principles, researchers can reliably produce this compound in high purity. The emphasis on the causality of experimental choices and the inclusion of detailed protocols for the synthesis of the key aniline intermediate contribute to the robustness and reproducibility of this synthetic route.

References

  • Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

  • Doebner–Miller reaction. In Wikipedia. [Link]

  • Doebner-Miller reaction and applications. SlideShare. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Skraup reaction. In Wikipedia. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F. | Organic Letters. ACS Publications. [Link]

  • 8-Methylquinoline | C10H9N | CID 11910. PubChem. [Link]

  • 8-Methoxyquinoline | C10H9NO | CID 70310. PubChem. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • 8-Methylquinoline - SpectraBase. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Purification method of 8-hydroxyquinoline crude product.
  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. ATB. [Link]

  • 2-methyl quinoline, 91-63-4. The Good Scents Company. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scientific Research Publishing. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Separating 5-Methoxyquinoline and 7-Methoxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when separating 5-methoxyquinoline and 7-methoxyquinoline isomers. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate these complex separations.

The Challenge of Separating 5- and 7-Methoxyquinoline

Separating positional isomers like 5-methoxyquinoline and 7-methoxyquinoline presents a significant challenge due to their identical molecular weight and elemental composition. The only distinction lies in the position of the methoxy group on the quinoline scaffold, leading to subtle differences in their physicochemical properties such as polarity, dipole moment, and crystal lattice energy. These slight variations are the key to achieving successful separation. This guide will explore how to exploit these minor differences using various analytical and preparative techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating 5-methoxyquinoline and 7-methoxyquinoline?

A1: The most common and effective methods for separating these isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).[1] For preparative scale separations, fractional crystallization can also be a viable, cost-effective option.[2] The choice of method depends on the required purity, the amount of sample, and the available instrumentation.

Q2: How do the physicochemical properties of 5-methoxyquinoline and 7-methoxyquinoline influence their separation?

A2: The subtle differences in the positions of the methoxy group lead to variations in electron distribution and molecular geometry, which in turn affect their polarity and how they interact with stationary and mobile phases in chromatography. Understanding these differences is crucial for method development.

Property5-Methoxyquinoline7-MethoxyquinolineReference
Molecular Formula C₁₀H₉NOC₁₀H₉NO[3][4]
Molecular Weight 159.19 g/mol 159.19 g/mol [3][4]
Boiling Point Not available143-145 °C @ 11 Torr[1]
Melting Point Not availableNot available
Polarity (XLogP3) 2.62.4[3][4]

Note: Experimental boiling and melting points can vary. The XLogP3 value is a computed measure of hydrophobicity; a higher value indicates lower polarity.

The slightly higher XLogP3 value of 5-methoxyquinoline suggests it is slightly less polar than 7-methoxyquinoline. This difference, though small, can be exploited in chromatographic separations.

Q3: Can I use TLC to quickly check the separation of my isomer mixture?

A3: Yes, TLC is an excellent and rapid technique for initial solvent system screening. It can provide a good indication of whether a particular solvent system will be effective for column chromatography or as a starting point for HPLC method development.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical and preparative separation of 5- and 7-methoxyquinoline isomers.[5]

Issue: Poor or no separation of isomers on a C18 column.

This is a common problem due to the similar polarities of the isomers.

Troubleshooting Workflow:

Caption: HPLC Troubleshooting Workflow for Isomer Separation.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Adjust the Organic Modifier Ratio: In reversed-phase HPLC (RP-HPLC), start with a mobile phase of acetonitrile and water.[6] A shallow gradient or isocratic elution with a low percentage of organic modifier will increase retention time and may improve resolution.

    • Modify Mobile Phase pH: The quinoline nitrogen is basic (pKa of quinoline is ~4.9). Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate) can alter the ionization state of the molecules and their interaction with the stationary phase, potentially leading to better separation.

    • Change the Organic Modifier: If acetonitrile doesn't provide adequate separation, try methanol. The different solvent properties can alter the selectivity.

  • Select an Alternative Stationary Phase:

    • If a standard C18 column fails to resolve the isomers, consider a column with a different selectivity. A phenyl-hexyl column can offer alternative pi-pi interactions with the aromatic quinoline ring system. A cyano column provides different dipole-dipole interactions.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like methoxyquinolines.

Issue: Co-elution of 5- and 7-methoxyquinoline peaks.

Troubleshooting Workflow:

Caption: GC Troubleshooting Workflow for Isomer Separation.

Detailed Steps:

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Decrease the Temperature Ramp Rate: A slower temperature ramp increases the time the isomers spend in the column, providing more opportunity for separation.

  • Choose a Different GC Column:

    • Standard non-polar columns (e.g., DB-5ms) may not provide sufficient selectivity. A more polar stationary phase, such as a polyethylene glycol (PEG) or wax-type column, can offer different interactions with the methoxyquinolines, leading to better resolution.

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method for screening separation conditions.

Issue: Rf values of the two isomers are too close to distinguish.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Vary the Polarity: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Introduce a Different Solvent: Adding a small amount of a third solvent with different properties (e.g., methanol or dichloromethane) can significantly alter the selectivity. For basic compounds like quinolines, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.

  • Use a High-Performance TLC (HPTLC) Plate:

    • HPTLC plates have a smaller particle size and a more uniform layer, which can provide better resolution than standard TLC plates.

Fractional Crystallization

For larger-scale separations, fractional crystallization can be an effective and economical method.[2]

Issue: Both isomers co-crystallize.

Troubleshooting Steps:

  • Solvent Screening: The key to successful fractional crystallization is to find a solvent in which the two isomers have a significant difference in solubility at a given temperature.

    • Systematically test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

    • Binary solvent mixtures can also be effective. The goal is to find a system where one isomer is significantly less soluble than the other at a lower temperature.

  • Controlled Cooling:

    • Slow, controlled cooling of a saturated solution is crucial. Rapid cooling can lead to the trapping of impurities and co-crystallization.

  • Seeding:

    • If a small amount of the pure desired isomer is available, seeding the supersaturated solution can promote the crystallization of that specific isomer.

Experimental Protocols

Protocol 1: HPLC Method Development for 5- and 7-Methoxyquinoline Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-20% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Optimization:

    • If resolution is poor, decrease the gradient slope (e.g., 5-15% B over 30 minutes).

    • If peaks are broad, try adding a different ion-pairing agent or switch the organic modifier to methanol.

Protocol 2: GC-MS Method for Isomer Analysis
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like a DB-WAX.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: 50-200 amu.

  • Optimization:

    • If co-elution occurs, decrease the ramp rate to 2-3 °C/min.

    • If separation is still not achieved, switch to a more polar column.

References

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • University of Rochester. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (2025). 7 Validation of HPLC methods in pharmaceutical analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyquinoline. Retrieved from [Link]

  • ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6931-19-7 | Product Name : 5-Methoxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Removing unreacted 7-chloro-8-methylquinoline from product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8921: Removal of unreacted 7-chloro-8-methylquinoline from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulty removing unreacted 7-chloro-8-methylquinoline (7-Cl-8-Me-Q) from your crude product. This molecule is a weakly basic heterocycle (




3.5–4.0).[1] Its persistence in your product suggests that standard neutral washes are insufficient.

Because of the chlorine atom at position 7 (electron-withdrawing) and the methyl group at position 8 (steric hindrance near the nitrogen), this molecule behaves differently than unsubstituted quinoline. It requires aggressive protonation or specific chromatographic modifiers to remove effectively.

Below are the three validated workflows for removal, ranked by efficiency and scalability.

Triage: Select Your Workflow

Before proceeding, determine the chemical nature of your target product . Use the decision matrix below to select the correct protocol.

purification_logic Start START: Analyze Target Product Q1 Is your Product Basic (contains amines/pyridines)? Start->Q1 Q2 Is your Product Acid-Sensitive? Q1->Q2 NO (Product is Neutral/Acidic) MethodB PROTOCOL B: Modified Flash Chromatography (High Specificity) Q1->MethodB YES (Risk of co-extraction) MethodA PROTOCOL A: Acid-Base Extraction (High Efficiency) Q2->MethodA NO (Stable to HCl) MethodC PROTOCOL C: Solid-Supported Scavenging (High Throughput/Scale) Q2->MethodC YES (Avoid strong acids)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability and basicity.

Protocol A: Acid-Base Extraction (The Gold Standard)

Best for: Neutral or acidic target products stable to mineral acids.

The Mechanism

7-chloro-8-methylquinoline is a weak base. To force it into the aqueous layer, we must fully protonate the quinoline nitrogen.

  • Challenge: The 7-chloro group lowers the basicity (

    
     < 4.9). Weak acids like 10% citric acid or 1M acetic acid may not  be strong enough to drive the equilibrium fully to the salt form.
    
  • Solution: Use a strong mineral acid (HCl) to ensure

    
    .
    
Step-by-Step Procedure
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

    • Volume: ~10–15 mL per gram of crude.

  • The Acid Wash:

    • Add 1M or 2M Hydrochloric Acid (HCl) to the separatory funnel (1:1 volume ratio).

    • Critical Step: Shake vigorously for at least 2 minutes. The steric bulk of the 8-methyl group can slow down the protonation kinetics.

  • Separation:

    • Collect the Organic Layer (contains your neutral product).

    • Check: The 7-Cl-8-Me-Q is now trapped in the Aqueous Acid Layer as the hydrochloride salt.

  • Verification (TLC Check):

    • Spot the organic layer against the crude. The UV-active quinoline spot should be absent.

    • Troubleshooting: If a faint spot remains, repeat the wash with fresh 2M HCl.

ParameterSpecificationReason
Acid Strength 1.0 – 2.0 M HClMust overcome the electron-withdrawing Cl effect to protonate N.
Solvent EtOAc or DCMHigh solubility of neutral quinoline; poor solubility of quinolinium salt.
pH Target < 2.0Ensures >99% ionization of the impurity.

Protocol B: Modified Flash Chromatography

Best for: Basic target products (where acid extraction would remove your product too) or acid-sensitive compounds.[3]

The Mechanism

Quinolines are notorious for "streaking" or "tailing" on silica gel.[2] The basic nitrogen interacts with acidic silanol groups (


) on the silica surface, causing broad peaks that co-elute with products.
  • Solution: You must "mask" the silanols using a mobile phase modifier.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Add 1% Triethylamine (TEA) to your non-polar solvent (e.g., Hexanes or DCM) before mixing with the polar solvent.

    • Alternative: Use 1%

      
       in Methanol if running a DCM/MeOH gradient.
      
  • Column Pre-Treatment:

    • Flush the silica column with 2 column volumes (CV) of the TEA-doped mobile phase before loading the sample. This neutralizes the silica acidity.

  • Elution:

    • Run your standard gradient (e.g., Hexanes/EtOAc).

    • Result: The 7-chloro-8-methylquinoline will elute as a sharp, defined spot rather than a long streak, allowing for clean separation from your product.

Visualization Note: 7-chloro-8-methylquinoline is highly UV active (254 nm) and may fluoresce blue/purple under 365 nm UV light.

Protocol C: Solid-Supported Scavenging

Best for: Late-stage purification, small-scale parallel synthesis, or when you cannot use aqueous workups (emulsion risks).

The Mechanism

Use a Strong Cation Exchange (SCX) silica cartridge. These cartridges contain sulfonic acid moieties (


).
  • The basic quinoline impurity binds irreversibly to the sulfonic acid.

  • The neutral product passes through.

Step-by-Step Procedure
  • Conditioning: Rinse the SCX cartridge with DCM or MeOH.

  • Loading: Dissolve crude in a non-basic solvent (DCM, MeOH, or MeCN) and pass it through the cartridge by gravity or gentle vacuum.

  • Washing: Wash with 2–3 CV of MeOH.

    • Outcome: Your product is in the eluate. The 7-chloro-8-methylquinoline remains bound to the cartridge.

  • Regeneration (Optional): If you need to recover the quinoline (e.g., it was a precious starting material), flush the cartridge with 2M

    
     in MeOH.
    

Frequently Asked Questions (FAQ)

Q: I tried 10% Citric Acid, but the impurity is still there. Why? A: Citric acid is too weak. The


 of 7-chloro-8-methylquinoline is predicted to be ~3.5 due to the electron-withdrawing chlorine [1]. Citric acid (

) does not provide a large enough

to drive protonation to completion. You need a strong mineral acid like HCl.

Q: My product is an amine, but I don't have SCX cartridges. Can I still use extraction? A: No. HCl will extract both your amine product and the quinoline. Use Protocol B (Chromatography) with TEA. The slight difference in basicity and polarity usually allows separation on silica if the peak shape is sharp (which TEA ensures).

Q: The quinoline is co-crystallizing with my product. A: This suggests


 stacking interactions. Dissolve the solid in EtOAc and perform Protocol A  (Acid Wash). Breaking the neutral form into a salt disrupts the stacking interaction, forcing the quinoline into water.

References

  • ChemicalBook. (2025). 7-Chloro-8-methylquinoline Physical Properties and pKa Data. Link

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Handling Acid-Sensitive and Basic Compounds. Link

  • BenchChem. (2025).[2] Technical Support: Purifying Quinoline Derivatives by Column Chromatography. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Quinoline Extraction & Emulsion Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving and Preventing Emulsions in Quinoline Workups Ticket ID: #Q-EXT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary: The Physics of the Failure

Quinoline (


) presents a unique "perfect storm" for emulsion formation due to two intrinsic physical properties:
  • Density Proximity: Quinoline has a density of 1.093 g/mL [1], which is nearly identical to dilute aqueous buffers and brine solutions. When the organic phase density matches the aqueous phase, the buoyant force (

    
    ) approaches zero, eliminating the driving force for phase separation.
    
  • Amphiphilic Basicity: With a pKa of 4.9 [1], quinoline exists as a mixture of protonated (hydrophilic) and neutral (hydrophobic) species in weakly acidic conditions (pH 4–6). This "dual nature" allows it to act as a surfactant, stabilizing droplets at the interface.

This guide provides immediate remediation for active emulsions and a validated protocol to prevent recurrence.

Immediate Intervention: Breaking an Active Emulsion

Use this decision matrix if you are currently staring at a non-separating separatory funnel.

Phase 1: Diagnostic & Non-Invasive

Q: Can you see a distinct interface, or is the entire volume opaque?

  • Issue: Invisible Interface (Iso-density). The organic and aqueous layers have the same density.

  • Fix: Alter the density of the continuous phase.

    • If Organic is likely lighter (e.g., EtOAc): Add Dichloromethane (DCM) to make the organic layer heavier.

    • If Organic is likely heavier (e.g., DCM): Add Saturated Brine (NaCl) to the aqueous layer to increase its density (~1.2 g/mL) and ionic strength [2].

Phase 2: Chemical & Mechanical Intervention

Q: Is there a "rag layer" or frothy middle layer?

  • Issue: Pickering Emulsion. Solid particulates (catalysts, polymerized tars) are stabilizing the interface [3].

  • Fix: Filtration.

    • Prepare a vacuum filter with a pad of Celite 545 .

    • Filter the entire emulsion through the Celite. The solids will be trapped, and the filtrate usually separates immediately.

Q: Is the emulsion persistent despite density adjustments?

  • Issue: Surfactant Stabilization.

  • Fix: Centrifugation. Transfer the emulsion to 50 mL Falcon tubes (glass if using DCM) and centrifuge at 3000 x g for 5 minutes . This is the gold standard for breaking stubborn emulsions [2].

Visual Troubleshooting Logic

Below is the logic flow for resolving active emulsions.

Emulsion_Troubleshooting Start START: Active Emulsion Check_Interface Is the interface visible? Start->Check_Interface Iso_Density Iso-Density Problem (Densities are matched) Check_Interface->Iso_Density No Check_Solids Are solids/tars present? Check_Interface->Check_Solids Yes Modify_Density Add Brine (increases aq density) OR Add DCM (increases org density) Iso_Density->Modify_Density Modify_Density->Check_Solids Filtration Filter through Celite 545 Check_Solids->Filtration Yes (Rag layer) Centrifuge Centrifuge (3000 x g, 5 mins) Check_Solids->Centrifuge No (Cloudy mix) Success Phases Separated Filtration->Success Centrifuge->Success

Figure 1: Decision tree for troubleshooting active emulsions in liquid-liquid extraction.

Prevention: The Optimized Acid-Base Protocol

Do not rely on simple washing. Use this pH-swing method to purify quinoline and prevent emulsions.

The Science of the Protocol

To avoid the "Surfactant Zone" (pH 4–6), we force the quinoline hard into one phase or the other.

  • Target A (Aqueous): pH < 2. Quinoline is >99.9% protonated (

    
    ). Soluble in water.[2]
    
  • Target B (Organic): pH > 10. Quinoline is >99.9% neutral (

    
    ). Soluble in organics.
    
Step-by-Step Workflow

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for density contrast.

  • Acid: 2M HCl.

  • Base: 6M NaOH (or 20% w/v).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Protocol:

  • Initial Dissolution: Dissolve the crude reaction mixture in the organic solvent (e.g., 50 mL DCM).

  • Acid Extraction (Removal of Non-Basic Impurities):

    • Extract the organic layer with 2M HCl (3 x 20 mL).

    • Mechanism:[3][4][5][6][7][8] Quinoline becomes protonated (

      
      ) and moves into the Aqueous Acidic Layer . Neutral organic impurities remain in the DCM.
      
    • Action:Keep the Aqueous Layer. Discard the organic layer (unless recovering non-basic byproducts).

  • Basification (The Critical Step):

    • Cool the aqueous acidic layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH until pH > 10 (check with litmus paper).

    • Observation: The solution will turn cloudy/oily as Quinoline crashes out as a free base.

  • Back-Extraction (Recovery):

    • Extract the basic aqueous mixture with fresh DCM (3 x 20 mL).

    • Mechanism:[3][4][5][6][7][8] Neutral Quinoline moves into the DCM.

    • Action:Keep the Organic Layer.

  • Drying: Wash organic layer with Brine, dry over

    
    , filter, and concentrate.
    
Validated Workflow Diagram

Extraction_Protocol Crude Crude Mixture (in DCM) Acid_Wash Add 2M HCl (Extract) Crude->Acid_Wash Sep1 Separation 1 Acid_Wash->Sep1 Org_Waste Organic Layer (Neutral Impurities) Sep1->Org_Waste Top/Bottom* Aq_Acid Aqueous Layer (Quinolinium Salt) Sep1->Aq_Acid Contains Product Basify Add 6M NaOH (pH > 10) Aq_Acid->Basify Extract_Fresh Add Fresh DCM (Extract) Basify->Extract_Fresh Sep2 Separation 2 Extract_Fresh->Sep2 Aq_Waste Aqueous Waste (Salts) Sep2->Aq_Waste Final_Prod Organic Layer (Pure Quinoline) Sep2->Final_Prod Product

Figure 2: Acid-Base purification workflow for Quinoline.

Reference Data: Solvent Selection

Use this table to ensure you are not creating an iso-density environment.

SolventDensity (g/mL)vs. Water (1.[9]0)vs. 10% NaOH (~1.11)Risk Level
Quinoline (Pure) 1.09 Iso-dense Iso-dense CRITICAL
Diethyl Ether0.71FloatsFloatsLow
Ethyl Acetate0.90FloatsFloatsLow
Water 1.00 ---
10% NaOH ~1.11 ---
Dichloromethane (DCM)1.33SinksSinksLow
Chloroform1.49SinksSinksLow

Frequently Asked Questions (FAQs)

Q: I added salt (Brine) but the emulsion got worse. Why? A: You likely "salted out" an impurity that is now acting as a solid stabilizer (Pickering emulsion). If adding brine increases turbidity without separation, move immediately to Filtration through Celite .

Q: Can I use Ether instead of DCM? A: Yes, but be careful. Quinoline is soluble in ether, but ether is very light (0.71 g/mL). If your aqueous layer is heavy with salts, the separation will be good. However, quinoline salts (in the acid wash) are strictly water-soluble. Ensure you do not mistake the layers; in an ether extraction, the product (during acid wash) is in the bottom layer.

Q: Why does my interface look like a "third liquid"? A: This is likely a concentration of polymerized tars common in quinoline synthesis (e.g., Skraup reaction). Do not try to extract it. Filter it out using glass wool or Celite. It does not contain your product.

References

  • ChemicalBook. (2026).[2] Quinoline Properties, Density, and pKa Data. Link

  • Biotage. (2023). Tackling emulsions just got easier: Strategies for centrifugation and salting out. Link

  • National Institutes of Health (PMC). (2021). An Overview of Pickering Emulsions: Solid-Particle Materials. Link

  • Organic Syntheses. (1922). Quinoline Synthesis and Purification Protocols. Coll. Vol. 1, p.478. Link

Sources

Validation & Comparative

Comparative Technical Guide: 7-Methoxy-8-methylquinoline vs. Chlorinated Quinclorac Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Path of 8-Methylquinolines

In the landscape of heterocyclic chemistry, 7-Methoxy-8-methylquinoline and 7-Chloro-8-methylquinoline (the primary Quinclorac intermediate) represent a classic case of structural divergence dictated by end-use application. While both share the 8-methylquinoline scaffold, a single substituent switch at the C7 position—Methoxy (EDG) vs. Chloro (EWG)—fundamentally alters their chemical reactivity, stability profiles, and industrial utility.

  • 7-Methoxy-8-methylquinoline: A high-value intermediate for pharmaceuticals (e.g., HCV protease inhibitors like Simeprevir, kinase inhibitors). The electron-donating methoxy group activates the ring, facilitating downstream functionalization but complicating oxidative transformations.

  • 7-Chloro-8-methylquinoline: The robust workhorse for agrochemicals (specifically the herbicide Quinclorac). The electron-withdrawing chlorine atom deactivates the ring, providing the necessary stability to survive harsh radical oxidation conditions required to convert the 8-methyl group into a carboxylic acid.

This guide provides an objective, data-driven comparison of these two scaffolds, focusing on synthetic accessibility, oxidative stability, and experimental protocols.

Chemical Profile & Structural Analysis[1]

Electronic Properties & Reactivity

The defining difference lies in the Hammett substituent constants (


) at the 7-position and their influence on the 8-methyl group.
Feature7-Methoxy-8-methylquinoline7-Chloro-8-methylquinoline (Quinclorac Int.)
Substituent Effect Electron Donating (EDG) (

)
Electron Withdrawing (EWG) (

)
Ring Electron Density High (Activated) . Susceptible to electrophilic aromatic substitution (EAS) at C5/C6.Low (Deactivated) . Resistant to EAS; stable against oxidative degradation.
8-Methyl Reactivity Labile . Oxidation requires mild reagents (e.g.,

) to prevent ring destruction.
Robust . Can withstand harsh radical oxidation (e.g.,

, high pressure

/Co) to form the carboxylic acid.
Primary Application Pharma .[1][2] Precursor for antivirals (Simeprevir) and kinase inhibitors (Cabozantinib).Agro . Precursor for Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).
LogP (Predicted) ~2.5 (Moderate Lipophilicity)~3.1 (Higher Lipophilicity)
Synthetic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent synthesis and reactivity pathways.

QuinolinePathways Start Starting Material: Ortho-Substituted Aniline Anisidine 3-Methoxy-2-methylaniline Start->Anisidine If R=OMe Chloroaniline 2-Methyl-3-chloroaniline Start->Chloroaniline If R=Cl MethoxyQ 7-Methoxy-8-methylquinoline Anisidine->MethoxyQ Skraup Reaction (Glycerol/H2SO4) Drug Pharma Active (e.g., Simeprevir Int.) MethoxyQ->Drug Functionalization (e.g., S_NAr at C4) ChloroQ 7-Chloro-8-methylquinoline Chloroaniline->ChloroQ Skraup Reaction Oxidation Radical Oxidation (HNO3 or O2/Co) ChloroQ->Oxidation Harsh Conditions Quinclorac Quinclorac (3,7-Dichloro-8-quinolinecarboxylic acid) Oxidation->Quinclorac + Cl2 (Chlorination)

Caption: Divergent synthesis pathways. The 7-Methoxy route focuses on preserving the ring for drug scaffolds, while the 7-Chloro route utilizes ring deactivation to permit aggressive oxidation of the methyl group.

Detailed Reactivity Comparison

The Oxidation Challenge (The "Quinclorac Test")

The synthesis of Quinclorac requires oxidizing the 8-methyl group to a carboxylic acid. This is the critical stress test differentiating the two compounds.

  • 7-Chloro-8-methylquinoline: The chlorine atom pulls electron density from the aromatic ring. This deactivation prevents the oxidizing agents (often nitric acid or high-pressure oxygen with cobalt catalysts) from breaking the aromatic ring. The methyl group is oxidized via a radical mechanism to 7-chloro-8-quinolinecarboxylic acid.

  • 7-Methoxy-8-methylquinoline: The methoxy group donates electrons, making the ring electron-rich. Subjecting this compound to "Quinclorac conditions" (e.g.,

    
     reflux) typically results in nitration  of the ring (ortho to the methoxy group) or oxidative cleavage of the ring itself, rather than clean conversion of the methyl group to an acid.
    
Downstream Functionalization[5]
  • Nucleophilic Substitution (

    
    ):  The 7-methoxy compound is often used to synthesize 4-hydroxy or 4-chloro derivatives (e.g., via 
    
    
    
    ). The methoxy group remains stable during these standard substitutions.
  • Chlorination: In Quinclorac synthesis, a second chlorine is introduced at the C3 position. The 7-Cl group directs this electrophilic chlorination to the meta-position (relative to itself) and ortho to the nitrogen, which is sterically and electronically favorable in the deactivated system.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-8-methylquinoline (Pharma Route)

Target: High-purity scaffold for drug discovery.

Materials:

  • 3-Methoxy-2-methylaniline (1.0 eq)[3]

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc., solvent/catalyst)

  • m-Nitrobenzenesulfonic acid (0.5 eq, oxidant) or Iodine (cat.)

Methodology (Skraup Synthesis):

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 3-methoxy-2-methylaniline (13.7 g, 0.1 mol) and glycerol (27.6 g, 0.3 mol).

  • Acid Addition: Add concentrated

    
     (20 mL) dropwise. Caution: Exothermic.[1]
    
  • Cyclization: Add the oxidant (m-nitrobenzenesulfonic acid, 10 g). Heat the mixture to 140°C for 4 hours. The reaction will darken significantly.

  • Workup: Cool to room temperature. Pour onto crushed ice (200 g). Basify to pH 9 using 50% NaOH solution.

  • Extraction: Extract with Dichloromethane (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Purify via flash chromatography (Hexane/EtOAc 8:2) or recrystallization from ethanol.

  • Yield: Expected yield 65-75%.

Protocol B: Synthesis & Oxidation of 7-Chloro-8-methylquinoline (Agro Route)

Target: Oxidative stability testing for Quinclorac synthesis.

Step 1: Synthesis (Skraup)

  • Follow Protocol A but substitute 2-methyl-3-chloroaniline as the starting amine.

  • Yield: Typically higher (80-90%) due to the stability of the chloro-aniline.

Step 2: Oxidation (Simulated Industrial Protocol)

  • Setup: Charge 7-chloro-8-methylquinoline (17.7 g, 0.1 mol) into a high-pressure autoclave.

  • Catalyst: Add Cobalt(II) acetate (0.05 eq) and Manganese(II) acetate (0.01 eq) in Acetic Acid.

  • Reaction: Pressurize with

    
     (2.0 MPa) and heat to 130°C for 6 hours.
    
  • Result: The product precipitates upon cooling. Filter to collect 7-chloro-8-quinolinecarboxylic acid .

    • Note: Attempting this step with the 7-Methoxy analog results in a complex mixture of tars and nitrated byproducts (if

      
       is used) or low yields due to ring degradation.
      

Comparative Data Summary

Property7-Methoxy-8-methylquinoline7-Chloro-8-methylquinoline
CAS Number 5472-68-4 (Generic Ref)4032-63-7
Molecular Weight 173.21 g/mol 177.63 g/mol
Melting Point 45-48°C58-60°C
Oxidation Yield (to -COOH) < 20% (Ring degradation dominant)> 85% (Clean conversion)
Cost of Goods High (Specialty Chemical)Low (Commodity Chemical)
Solubility (pH 7) Low (< 0.1 g/L)Very Low (< 0.05 g/L)

References

  • Synthesis of 7-Chloroquinoline Derivatives: Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University, 2021. Link

  • Quinclorac Synthesis & Oxidation: "Preparation method of quinclorac." Google Patents CN111377862A. Link

  • Structure-Activity Relationships (SAR): "Structure-Activity Relationship of 7-Substituted 8-Hydroxyquinolines." BenchChem, 2025.[1] Link

  • Simeprevir Intermediate Synthesis: "Macrocyclic inhibitors of hepatitis C virus." US Patent 8,148,399.[4] Link

  • Skraup Reaction Mechanism: "Skraup Quinoline Synthesis Mechanism." Organic Chemistry Portal. Link

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A Researcher's Guide to Elemental Analysis: Validating Purity and Structure for C11H11NO and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, establishing the precise elemental composition of a synthesized compound is a non-negotiable cornerstone of its characterization. It serves as a primary gatekeeper for purity and a fundamental validation of its proposed molecular formula. This guide provides an in-depth, practical comparison of elemental analysis calculations, centered around the representative molecule C11H11NO. We will move beyond mere calculations to explore how this technique differentiates between isomers, closely related structures, and impure samples, thereby underscoring its critical role in ensuring data integrity for publication and regulatory submission.

Part 1: The Foundational Calculation: Theoretical Composition of C11H11NO

Elemental analysis hinges on determining the mass percentage of each element within a compound. The entire process is a self-validating system: the sum of the percentages of all constituent elements must approximate 100%. The globally accepted standard for this procedure is combustion analysis, a technique where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are meticulously measured to determine the original composition.[1]

The theoretical percentages are the benchmark against which experimental results are measured. A close correlation (typically within ±0.4%) is a strong indicator of the sample's purity and correct identity.[2] Let's perform this foundational calculation for our target molecule, C11H11NO.

Step-by-Step Calculation Protocol

1. List the Constituent Elements and Their Counts:

  • Carbon (C): 11 atoms

  • Hydrogen (H): 11 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 1 atom

2. Obtain Standard Atomic Weights: The calculation's accuracy is contingent on using precise atomic weights as recognized by IUPAC.

  • Carbon (C): 12.011 u[3][4]

  • Hydrogen (H): 1.008 u[5][6]

  • Nitrogen (N): 14.007 u[7][8]

  • Oxygen (O): 15.999 u[9][10]

3. Calculate the Molecular Weight (MW): The molecular weight is the sum of the atomic weights of all atoms in the molecule.

  • MW = (11 * 12.011) + (11 * 1.008) + (1 * 14.007) + (1 * 15.999)

  • MW = 132.121 + 11.088 + 14.007 + 15.999

  • MW = 173.215 u

4. Calculate the Percentage Composition for Each Element: The formula for the percentage of an element is: % Element = (Total Mass of Element in Formula / Molecular Weight) * 100

  • % Carbon (C) = (132.121 / 173.215) * 100 = 76.277%

  • % Hydrogen (H) = (11.088 / 173.215) * 100 = 6.401%

  • % Nitrogen (N) = (14.007 / 173.215) * 100 = 8.086%

  • % Oxygen (O) = (15.999 / 173.215) * 100 = 9.236%

Verification: 76.277 + 6.401 + 8.086 + 9.236 = 100.000% . This confirms the mathematical integrity of our calculation.

Part 2: Comparative Analysis: Distinguishing C11H11NO from Alternatives

While the theoretical calculation is straightforward, the true power of elemental analysis is revealed in a comparative context. Below, we analyze C11H11NO against two plausible alternatives that a researcher might encounter: an isomer and a compound with a similar molecular weight but a different formula.

  • Alternative A: Indole-3-propionaldehyde (C11H11NO) - An isomer of our target molecule. As an isomer, it has the exact same molecular formula and, therefore, the exact same theoretical elemental composition. This scenario highlights a key principle: elemental analysis confirms the empirical formula but cannot, by itself, distinguish between structural isomers. It provides a foundational piece of the puzzle that must be complemented by techniques like NMR, IR spectroscopy, or mass spectrometry for complete structural elucidation.

  • Alternative B: N-Phenyl-N'-acetylhydrazine (C8H10N2O) - A compound with a different formula but a reasonably close molecular weight (150.177 u). This comparison demonstrates the high sensitivity of elemental analysis. Even a small change in the molecular formula leads to a significant and easily detectable shift in the elemental percentages.

The table below summarizes the theoretical elemental compositions, illustrating how this data is used for differentiation.

CompoundMolecular FormulaMolecular Weight (u)% Carbon% Hydrogen% Nitrogen% Oxygen
Target Molecule C11H11NO173.21576.28% 6.40% 8.09% 9.24%
Alternative A (Isomer) C11H11NO173.21576.28%6.40%8.09%9.24%
Alternative B C8H10N2O150.17763.98%6.71%18.65%10.65%

As the data clearly shows, an experimental result of ~76.3% Carbon would strongly support the C11H11NO formula, while a result of ~64.0% Carbon would definitively point towards a different compound, such as C8H10N2O, and rule out the target molecule.

Part 3: Experimental Workflow and Data Interpretation

The most common method for determining the elemental composition of organic compounds is Combustion Analysis .[1] This technique provides the quantitative data needed to compare against the theoretical values calculated above.

Generalized Combustion Analysis Protocol
  • Sample Preparation: A small, precisely weighed amount of the pure, dry sample (typically 1-3 mg) is placed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a furnace heated to ~900-1000 °C. The sample is combusted in a stream of pure oxygen, which rapidly converts all organic material into gaseous products.

  • Reduction & Separation: The gas mixture flows through a reduction chamber (containing copper) to convert nitrogen oxides to N2 gas. The resulting mixture (CO2, H2O, N2, and SO2 if sulfur is present) then passes through a chromatographic column.

  • Detection: The separated gases are detected by a thermal conductivity detector. The detector response for each gas is proportional to its concentration.

  • Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass of C, H, and N in the original sample and presents the final result as a weight percentage. Oxygen is typically determined by difference or via pyrolysis in a separate analysis.

Visualizing the Workflow

The following diagram illustrates the logical flow from sample preparation to final data validation.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (Combustion) cluster_data Data Processing & Validation Prep Weigh 1-3 mg of pure, dry sample Encapsulate Seal in Tin/Silver Capsule Prep->Encapsulate Precise Measurement Combustion Combustion at ~1000°C in excess O2 Encapsulate->Combustion Reduction Reduction of NOx to N2 gas Combustion->Reduction Separation Gas Chromatography Separation (CO2, H2O, N2) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quant Calculate Experimental Weight % (C, H, N) Detection->Quant Compare Compare Experimental % vs. Theoretical % Quant->Compare Validate Is Δ ≤ ±0.4%? Compare->Validate Result_Pass Result: PASS Purity & Formula Supported Validate->Result_Pass Yes Result_Fail Result: FAIL Impurity or Incorrect Structure Suspected Validate->Result_Fail No

Caption: Workflow for Elemental Analysis via Combustion.

Conclusion

Elemental analysis is an indispensable technique in the arsenal of the research and development scientist. As demonstrated with the C11H11NO case study, it provides a robust, quantitative measure of a compound's elemental makeup, serving as a primary arbiter of purity and empirical formula confirmation. While it cannot resolve structural ambiguities like isomerism on its own, it provides the essential, foundational data upon which all other structural analyses are built. A successful correlation between theoretical and experimental values instills confidence in the identity of a molecule, a critical step for advancing any research or drug development program.

References

  • Westfield State University . Atomic/Molar mass. [Link]

  • Quora . What is the atomic mass of carbon?. [Link]

  • Royal Society of Chemistry . Carbon - Element information, properties and uses. [Link]

  • Wikipedia . Carbon. [Link]

  • Quora . What is the mass of a nitrogen atom in kg?. [Link]

  • Wikipedia . Nitrogen. [Link]

  • YouTube . What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone. [Link]

  • Wikipedia . Oxygen. [Link]

  • Royal Society of Chemistry . Oxygen - Element information, properties and uses. [Link]

  • Wikipedia . Hydrogen. [Link]

  • Royal Society of Chemistry . Hydrogen - Element information, properties and uses. [Link]

  • ResearchGate . Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • ACS Central Science . An International Study Evaluating Elemental Analysis. [Link]

  • Wikipedia . Elemental analysis. [Link]

  • Royal Society of Chemistry . Nitrogen - Element information, properties and uses. [Link]

Sources

Differentiating 7-methoxy and 8-methoxy quinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and structure-activity relationship (SAR) studies, the precise regioisomerism of quinoline derivatives dictates biological efficacy and metabolic stability.[1] 7-methoxyquinoline (7-MeOQ) and 8-methoxyquinoline (8-MeOQ) are structural isomers with distinct electronic environments that significantly influence their reactivity, basicity, and spectral signatures.[1]

This guide provides a definitive technical framework for differentiating these isomers. Unlike generic comparisons, we focus on the causality of their differences—specifically how the position of the methoxy group alters the electron density at the nitrogen center and the magnetic environment of the carbocyclic ring protons.

Physicochemical & Electronic Profile

The differentiation begins with physical state and acid-base chemistry.[1] The proximity of the methoxy group to the ring nitrogen in the 8-isomer creates a "peri-interaction" that drastically reduces basicity compared to the 7-isomer.

Property7-Methoxyquinoline 8-Methoxyquinoline Differentiation Logic
Physical State (RT) Yellow Oil (or low melting solid)Crystalline Solid 8-MeOQ packs better due to higher symmetry and lack of peri-dipole conflict.
Melting Point N/A (Liquid) or < 30°C45 – 50°C A solid sample at 40°C is likely the 8-isomer.[1]
Boiling Point ~145°C (11 Torr)~176°C (17 Torr) / 282°C (atm)8-MeOQ has a higher boiling point.[1]
pKa (Conj. Acid) ~5.26 (Predicted)~3.28 (Predicted)Critical: 8-MeOQ is significantly less basic due to steric hindrance and lone-pair repulsion at the N-1 position.
Synthesis Route Skraup Reaction (m-anisidine)Methylation of 8-Hydroxyquinoline7-MeOQ is often contaminated with 5-MeOQ (regioisomer byproduct).[1]

Spectroscopic Differentiation: The Gold Standard (NMR)

While Mass Spectrometry (MS) yields identical molecular ions (


 159), Proton NMR (

H-NMR)
is the definitive tool for identification.[1] The key lies in the coupling patterns of the benzene ring (protons H-5, H-6, H-7, H-8).
Mechanism of Differentiation
  • 7-Methoxyquinoline: The substituent at C-7 isolates the H-8 proton. H-8 appears as a singlet (or a doublet with a tiny meta-coupling,

    
     Hz).[1]
    
  • 8-Methoxyquinoline: The substituent at C-8 leaves H-5, H-6, and H-7 contiguous. This creates a continuous ABC or AMX spin system .[1] You will see three distinct multiplets with strong ortho-couplings (

    
     Hz).
    
Diagnostic Signals (400 MHz, CDCl )
IsomerKey Proton Multiplicity Coupling Constant (

)
Explanation
7-MeOQ H-8 d / s (Isolated)

Hz (Meta)
H-8 is flanked by N and OMe; no ortho neighbor.
H-6 dd

Hz
Coupled strongly to H-5, weakly to H-8.[1]
8-MeOQ H-7 d / dd

Hz
Ortho to H-6.[1] No isolated singlet in the benzene ring.[1]
H-5, H-6 mComplex overlapContinuous spin system.[1]

Expert Insight: If you observe a sharp singlet (or doublet with


 Hz) in the aromatic region (

7.4–7.8 ppm) that integrates to 1H, you almost certainly have the 7-isomer .[1]

Experimental Protocols

Protocol A: HPLC Separation Strategy

Context: Due to the significant pKa difference (


), pH tuning is the most robust separation method.[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Formate, pH 4.0 .[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Mechanism: At pH 4.0, 7-MeOQ (pKa ~5.[1]3) is predominantly protonated (

    
    ) and elutes early. 8-MeOQ  (pKa ~3.[1]3) remains largely neutral (
    
    
    
    ) and elutes later due to hydrophobic interaction with the C18 phase.[1]
Protocol B: Synthesis Verification (Impurity Check)

Context: If synthesizing 7-MeOQ via the Skraup reaction (m-anisidine + glycerol), the 5-methoxyquinoline isomer is a common impurity (often ~30%).

  • Run GC-MS: Both isomers have MW 159.[1]

  • Look for Peak Splitting: On a standard HP-5MS column, the 5-isomer typically elutes slightly before the 7-isomer due to lower boiling point/polarity.[1]

  • Confirmation: Use the H-8 singlet check in NMR. The 5-isomer has two pairs of ortho-coupled protons (H-6/H-7 and H-8 is part of a system), lacking the isolated singlet environment of the 7-isomer.

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying an unknown methoxyquinoline sample.

IsomerID Start Unknown Methoxyquinoline Sample Physical Physical State at 25°C? Start->Physical Solid Solid (Crystalline) Physical->Solid Likely Liquid Liquid (Yellow Oil) Physical->Liquid Likely NMR_Check Run 1H-NMR (CDCl3) Solid->NMR_Check Liquid->NMR_Check Singlet Observe Isolated Singlet/Meta-Doublet? (H-8 region, ~7.4-7.8 ppm) NMR_Check->Singlet Yes_Singlet YES: H-8 is isolated Singlet->Yes_Singlet Diagnostic No_Singlet NO: Continuous coupling (ABC/AMX) Singlet->No_Singlet Result_7 Identity: 7-Methoxyquinoline Yes_Singlet->Result_7 Result_8 Identity: 8-Methoxyquinoline No_Singlet->Result_8 Synthesis Synthesis Source: m-Anisidine Skraup Synthesis->Result_7 Major Product

Figure 1: Analytical decision tree for differentiating 7-MeOQ and 8-MeOQ based on physical state and NMR topology.

Synthesis & Impurity Flow

Understanding the origin of the sample often predicts the impurity profile.[1]

SynthesisFlow Start8 8-Hydroxyquinoline Reagent8 Methylation (MeI / K2CO3) Start8->Reagent8 Prod8 8-Methoxyquinoline (High Purity) Reagent8->Prod8 Start7 m-Anisidine Reagent7 Skraup Reaction (Glycerol / H2SO4) Start7->Reagent7 Inter7 Isomer Mixture Reagent7->Inter7 Prod7 7-Methoxyquinoline (Requires Separation) Inter7->Prod7 Major (~65%) Impurity 5-Methoxyquinoline (Common Impurity) Inter7->Impurity Minor (~35%)

Figure 2: Synthetic pathways highlighting the regioselectivity challenge in 7-MeOQ production versus the clean synthesis of 8-MeOQ.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link][1]

  • Zibaseresht, R., et al. (2013).[1] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SIELC Technologies. (2018).[1] HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle guiding this protocol is the "cradle-to-grave" responsibility for hazardous waste, which holds the generator accountable from creation to final disposal.[1] Therefore, 7-Methoxy-8-methylquinoline waste must be treated as hazardous unless definitively proven otherwise by a certified analysis.

Hazard Profile and Risk Assessment: An Inferential Analysis

Given the absence of a specific SDS for 7-Methoxy-8-methylquinoline, its hazard profile is inferred from related quinoline structures. Quinolines as a class can exhibit a range of toxicities, and it is prudent to assume a conservative risk profile.[2][3]

Hazard ClassificationPotential Effects and PrecautionsSupporting Evidence from Related Compounds
Skin Corrosion/Irritation Causes skin irritation.[4][5] Prolonged contact should be avoided.8-Methylquinoline is classified as a skin irritant (Category 2).[4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6] Direct contact can lead to significant injury.8-Methylquinoline is classified as causing serious eye irritation (Category 2/2A).[4][5][6]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or fumes.[4][5]8-Methylquinoline is noted to potentially cause respiratory irritation.[4][5][6]
Acute Toxicity (Oral/Dermal) May be harmful if swallowed or in contact with skin.Quinoline is classified as acutely toxic if swallowed and in contact with skin.[7]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[2]Quinoline is classified as toxic to aquatic life with long-lasting effects.[2]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing 7-Methoxy-8-methylquinoline, the following PPE is mandatory. This is a non-negotiable standard for ensuring personnel safety.

  • Eye and Face Protection : Chemical safety goggles meeting OSHA's regulations in 29 CFR 1910.133 or European Standard EN166 are required.[8] A face shield should be worn when handling larger quantities or when there is a splash hazard.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[4] Gloves should be inspected for integrity before each use and disposed of as hazardous waste after handling the chemical.

  • Body Protection : A laboratory coat must be worn. For larger-scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of 7-Methoxy-8-methylquinoline waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1][9] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator should be used.[1]

Disposal Workflow for 7-Methoxy-8-methylquinoline

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 7-Methoxy-8-methylquinoline waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Waste Generation (7-Methoxy-8-methylquinoline) B Segregate Waste Streams A->B C Solid Waste (Gloves, Wipes, Glassware) B->C Solids D Liquid Waste (Solutions, Solvents) B->D Liquids E Use Compatible Container (HDPE or Glass) C->E F Use Compatible Container (HDPE or Glass) D->F G Affix 'Hazardous Waste' Label E->G F->G H Specify Contents: '7-Methoxy-8-methylquinoline Waste' G->H I Keep Container Closed H->I J Store in a Designated Satellite Accumulation Area I->J K Arrange for Pickup by EHS J->K L Final Disposal by Licensed Hazardous Waste Vendor K->L

Caption: Disposal workflow for 7-Methoxy-8-methylquinoline waste.

Step-by-Step Disposal Protocol

This protocol provides a granular, actionable guide for laboratory personnel.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[1] Never mix 7-Methoxy-8-methylquinoline waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can react, leading to the generation of toxic gases, heat, or even explosions.

  • Solid Waste : This includes contaminated consumables such as gloves, paper towels, weigh boats, and empty, unrinsed glassware.

  • Liquid Waste : This category encompasses unused solutions, reaction mixtures, and solvent rinses containing 7-Methoxy-8-methylquinoline.

Step 2: Waste Collection and Containerization

The integrity of your waste container is critical for preventing leaks and ensuring safe transport.

  • Container Selection : Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] Ensure the container is in excellent condition, free from cracks or defects, and has a secure, leak-proof lid.

  • Collection Process :

    • For solid waste, place items in a designated, lined container.

    • For liquid waste, carefully pour the waste into the designated liquid waste container using a funnel to prevent spills.

    • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Container Management : Keep waste containers closed at all times except when adding waste.[6][10] This minimizes the release of vapors and prevents accidental spills.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "7-Methoxy-8-methylquinoline." Avoid using abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The date on which the first drop of waste was added to the container.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.[11]

  • In a location that minimizes the risk of spills or breakage.

Step 5: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Isolate the Area : Alert colleagues and restrict access to the spill area.

  • Assess the Spill : If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • Wear Appropriate PPE : Don the PPE outlined in Section 2.

  • Contain and Absorb : For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[4][7]

  • Clean-Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated after the cleanup is complete.[4][11]

Step 6: Final Disposal

Under no circumstances should 7-Methoxy-8-methylquinoline or its waste be disposed of down the drain.[4][8] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[12][13]

  • Contact EHS : When your waste container is full or has reached the designated accumulation time limit (often 90 days), contact your institution's EHS department to arrange for pickup.[14]

  • Licensed Disposal : Your EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the waste in accordance with all local, state, and federal regulations.[9][15]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 7-Methoxy-8-methylquinoline, upholding their commitment to safety and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemsrc. (2025). 7-Chloro-8-methylquinoline | CAS#:78941-93-2. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • University of California. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

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Personal protective equipment for handling 7-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment & Handling Guide: 7-Methoxy-8-methylquinoline [1]

Executive Safety & Hazard Synthesis

Compound Identity: 7-Methoxy-8-methylquinoline Chemical Family: Quinoline Derivative (Heterocyclic Aromatic Amine) Primary Hazard Classification: High Potency / Irritant / Suspected Mutagen [1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 7-methoxy-8-methyl isomer is often proprietary or sparse in public literature, we must apply the Precautionary Principle based on the Structural Activity Relationship (SAR) of the parent scaffold, Quinoline (CAS 91-22-5) , and its close analog 8-Methylquinoline (CAS 611-32-5) .[1]

  • Toxicological Causality: The quinoline ring is a known hepatotoxin and suspected carcinogen (Category 2).[1][2] The addition of the 8-methyl group increases lipophilicity (LogP), enhancing dermal absorption rates compared to the parent molecule. The 7-methoxy group acts as an electron-donating group (EDG), potentially altering metabolic oxidation pathways (e.g., O-demethylation vs. ring epoxidation).[1][2]

  • Immediate Risks: Severe eye irritation (Category 2A), skin irritation (Category 2), and respiratory tract irritation (STOT SE 3).

  • Critical Warning: Handle as a potential genotoxin .[1] Avoid all skin contact.[1][2]

Personal Protective Equipment (PPE) Matrix

The following protocol is designed to create a self-validating safety barrier. The selection of PPE is not static; it scales with the operation's energy and mass.[1][2]

Table 1: PPE Specifications by Operational Scale
PPE ComponentStandard Operation (<1g, Solid Handling)Scale-Up / Synthesis (>1g or Solution Phase)Technical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness)Laminate Film (Silver Shield/4H) under NitrileLipophilicity: The methyl/methoxy substituents facilitate rapid permeation through standard latex.[1][2] Double gloving provides a breakthrough time buffer >480 mins.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Full Face Shield + GogglesVapor Pressure: Quinolines have distinct odors and irritating vapors.[1][2] Goggles prevent corneal injury from dust or splash; shields protect against exothermic reaction runaways.[1][2]
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (if outside hood)Inhalation Tox: Dusts are potent respiratory irritants.[1][2] The 8-methyl substituent may hinder enzymatic detoxification in the lungs.[1][2]
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or Chemical ApronDermal Loading: Prevents accumulation on personal clothing, which can act as a secondary exposure source hours later.

Operational Workflows & Engineering Controls

Protocol A: Solid Handling & Weighing
  • Context: 7-Methoxy-8-methylquinoline is typically a solid or low-melting semi-solid.[1][2] Static charge can disperse fine particles.[1][2]

  • Engineering Control: Utilize a Static-Dissipative Balance Enclosure or work strictly within a chemical fume hood.[1][2]

  • Technique: Use an antistatic gun on the weighing boat and spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe, followed by a soap-water wash.[1][2] Why Methanol? The organic base is highly soluble in lower alcohols, ensuring complete removal compared to water alone.[1][2]

Protocol B: Solution Phase & Synthesis
  • Context: Reactions involving this intermediate often require acidic catalysts or oxidizers.[1][2]

  • Incompatibility Check: Segregate from Strong Oxidizers (e.g., Peroxides, Permanganates) and Strong Acids .[1][2]

    • Mechanism:[3][4] Reaction with strong acids is exothermic, forming salts.[1][2] Reaction with oxidizers can cleave the ring or N-oxide, potentially releasing toxic nitrous fumes.[1][2]

  • Thermal Control: Always add the quinoline derivative slowly to acidic solutions to manage the heat of neutralization.[1][2]

Visualized Decision Logic

The following diagrams illustrate the logical flow for PPE selection and waste disposal. These are encoded in Graphviz (DOT) to ensure precise, reproducible visualization.[1]

Diagram 1: PPE Selection Decision Tree

PPE_Selection Start Start: Handling 7-Methoxy-8-methylquinoline State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution / Melt State->Liquid Scale_Sm Small Scale (<1g) Solid->Scale_Sm Weighing Scale_Lg Large Scale (>1g) Solid->Scale_Lg Dispensing PPE_Adv Protocol B: Silver Shield Liners Face Shield + Goggles Tyvek Sleeves Liquid->PPE_Adv High Permeation Risk PPE_Basic Protocol A: Double Nitrile Gloves Splash Goggles Fume Hood Scale_Sm->PPE_Basic Scale_Lg->PPE_Adv

Caption: Logic flow for selecting appropriate PPE based on physical state and quantity, prioritizing dermal protection for liquid phases.

Diagram 2: Waste Disposal Workflow

Disposal_Workflow Waste Chemical Waste Generated Check_pH Check pH / Composition Waste->Check_pH Acidic Acidic Mixture (pH < 7) Check_pH->Acidic Basic Basic/Neutral (Organic Solvent) Check_pH->Basic Seg_A Segregate: Acid Waste (Do NOT mix with Cyanides/Sulfides) Acidic->Seg_A Seg_B Segregate: Organic Base Waste (Halogenated vs Non-Halogenated) Basic->Seg_B Destruct High Temp Incineration (Commercial Facility) Seg_A->Destruct Seg_B->Destruct

Caption: Disposal segregation strategy ensuring organic bases are not accidentally mixed with incompatible acid streams before incineration.

Emergency Response Protocols

  • Skin Contact:

    • Immediate Action: Drench area with water for 15 minutes.[1][2]

    • Secondary Wash: Use PEG-400 (Polyethylene Glycol) or mild soap.[1][2] Rationale: Quinolines are lipophilic; water alone may not efficiently solvate the compound from the skin pores.[1][2]

    • Medical: Seek evaluation for potential systemic absorption (methemoglobinemia risk).[1][2]

  • Spill Management:

    • Evacuate: Clear the immediate area of personnel.

    • PPE Up: Don Silver Shield gloves and respiratory protection.[1]

    • Absorb: Use a vermiculite or sand dam.[1] Do not use combustible materials (sawdust).[1][2]

    • Neutralize: If in solution, absorb on clay. If solid, wet dampen (to prevent dust) and sweep.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline (CAS 91-22-5).[1] Retrieved from [Link][1][2]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

Sources

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